molecular formula C7H8ClNO B1345702 3-Chloro-2-methoxyaniline CAS No. 51114-68-2

3-Chloro-2-methoxyaniline

Cat. No. B1345702
CAS RN: 51114-68-2
M. Wt: 157.6 g/mol
InChI Key: VPZJHTWLWKFPQW-UHFFFAOYSA-N
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Patent
US08946204B2

Procedure details

To a stirred suspension of 3-chloro-2-methoxyaniline (5 g, 31.7 mmol, 1.0 eq) in conc. HCl (25 mL) was added a solution of NaNO2 (3.28 g, 47.55 mmol, 1.5 eq.) in water (5 mL) dropwise at −5 to 0° C. until the reaction mixture formed a clear solution. The reaction mixture was added drop wise to a stirred solution of SnCl2 (13.24 g, 69.74 mmol, 2.2 eq) in conc. HCl (50 mL) at −5° C. for 30 min. A solid precipitate obtained was filtered out and washed with excess of ice cold water to get (3-chloro-2-methoxyphenyl)hydrazine (6.049 g, 94%, brown solid; TLC system: EtOAc/PE (3:7) Rf: 0.4).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
3.28 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
13.24 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:9][CH3:10])=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[N:11]([O-])=O.[Na+].Cl[Sn]Cl>Cl.O>[Cl:1][C:2]1[C:3]([O:9][CH3:10])=[C:4]([NH:5][NH2:11])[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC=1C(=C(N)C=CC1)OC
Name
Quantity
25 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
3.28 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
13.24 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed a clear solution
CUSTOM
Type
CUSTOM
Details
A solid precipitate obtained
FILTRATION
Type
FILTRATION
Details
was filtered out
WASH
Type
WASH
Details
washed with excess of ice cold water

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)NN)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.049 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 110.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.